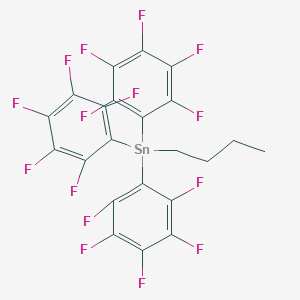

Butyltris(pentafluorophenyl)tin(IV)

Description

Butyltris(pentafluorophenyl)tin(IV) is an organotin compound featuring a tetravalent tin center bonded to one butyl group and three pentafluorophenyl (C₆F₅) groups. Organotin compounds are widely studied for applications in catalysis, materials science, and pharmaceuticals due to their unique electronic and steric properties.

Properties

CAS No. |

1182-53-2 |

|---|---|

Molecular Formula |

C22H9F15Sn |

Molecular Weight |

677 g/mol |

IUPAC Name |

butyl-tris(2,3,4,5,6-pentafluorophenyl)stannane |

InChI |

InChI=1S/3C6F5.C4H9.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;1-3-4-2;/h;;;1,3-4H2,2H3; |

InChI Key |

WEOWFDNPJWNYOK-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

Canonical SMILES |

CCCC[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

Synonyms |

Butyltris(pentafluorophenyl)tin(IV) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tin, butyltris(pentafluorophenyl)- typically involves the reaction of tin(IV) chloride with butyl lithium and pentafluorophenyl lithium. The reaction proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

SnCl4+BuLi+3C6F5Li→BuSn(C6F5)3+4LiCl

The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure high yields.

Industrial Production Methods: Industrial production of tin, butyltris(pentafluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Butyltris(pentafluorophenyl)tin(IV) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and materials science.

Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states, altering its reactivity and applications.

Substitution: The butyl and pentafluorophenyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.

Major Products:

Oxidation: Tin oxides and fluorinated organic compounds.

Reduction: Reduced tin species and butyl or pentafluorophenyl derivatives.

Substitution: A variety of organotin compounds with different functional groups.

Scientific Research Applications

Chemistry: Butyltris(pentafluorophenyl)tin(IV) is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique reactivity makes it valuable in organometallic chemistry and catalysis.

Biology: In biological research, the compound is explored for its potential as a bioactive agent. Its interactions with biological molecules and potential therapeutic applications are subjects of ongoing studies.

Medicine: The compound’s potential as a drug delivery agent and its interactions with biological systems are being investigated. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery.

Industry: In the industrial sector, tin, butyltris(pentafluorophenyl)- is used in the production of high-performance coatings, adhesives, and electronic materials. Its unique properties contribute to the development of advanced technologies.

Mechanism of Action

The mechanism of action of tin, butyltris(pentafluorophenyl)- involves its ability to form stable complexes with various ligands. The tin center can coordinate with different functional groups, altering the compound’s reactivity and interactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred from structurally or functionally related compounds mentioned in the sources:

a. Tin(IV) Oxide (SnO₂)

- Application : Used in perovskite solar cells as an electron transport layer (ETL) due to its high electron mobility and stability .

- Key Differences: SnO₂ is an inorganic metal oxide, while Butyltris(pentafluorophenyl)tin(IV) is an organometallic compound. The latter’s organic ligands likely enhance solubility in nonpolar solvents, enabling use in homogeneous catalysis.

b. Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

- Role : A Lewis acid catalyst in organic synthesis and polymerization .

- Comparison : Both compounds feature pentafluorophenyl groups, which confer strong electron-withdrawing effects. However, the tin center in Butyltris(pentafluorophenyl)tin(IV) may exhibit distinct Lewis acidity or ligand-exchange behavior compared to boron.

c. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives

- Relevance : highlights small heterocyclic compounds with chlorine substituents and high polarity. While unrelated structurally, their solubility (0.722 mg/mL in DMSO) and CYP enzyme inhibition profiles underscore the importance of substituents in modulating bioavailability and toxicity .

Data Tables

Table 1: General Properties of Related Compounds

Table 2: Solubility and Bioavailability

| Compound | Solubility (DMSO) | Bioavailability Score |

|---|---|---|

| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | 0.722 mg/mL | 0.55 |

| Butyltris(pentafluorophenyl)tin(IV) | No data | No data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.